molecular formula C13H23ClN2O2 B7918929 N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7918929
M. Wt: 274.79 g/mol
InChI Key: BBJMDAQMORIOQS-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a chloro-acetyl group at the 1-position and an isopropyl-acetamide moiety at the 3-methyl position. The chloro-acetyl group introduces electrophilic reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions, while the piperidine ring provides conformational flexibility for molecular interactions .

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O2/c1-10(2)16(11(3)17)9-12-5-4-6-15(8-12)13(18)7-14/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJMDAQMORIOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Piperidine Core Formation

The piperidine ring serves as the foundational scaffold for this compound. Shipman’s radical 5-exo cyclization offers a pathway to 5-methylene piperidines, which can be further modified. Starting from aminoalcohol precursors, alkylation with 2,3-dibromopropene introduces a propenyl group, followed by phenylselenide incorporation . Cyclization under sodium amide generates aziridines, which undergo radical rearrangement with tri-n-butyltin hydride and AIBN to yield 5-methylene piperidines . While this method provides stereochemical control, scalability is limited by radical intermediates’ sensitivity.

Desmaële’s palladium-catalyzed allylic amination presents an alternative. Sequential allylic amination and Michael addition using bromo-acetal derivatives enable piperidine formation via η³-allylpalladium intermediates . This route benefits from catalytic efficiency but requires precise ligand selection to suppress side reactions.

Functionalization of Piperidine at the 3-Position

Introducing the methyl group at piperidine’s 3-position often involves Mannich reactions or nucleophilic substitutions . For example, Davis’s sulfinimine approach utilizes menthyl p-toluenesulfinate to generate chiral sulfinimines, which undergo nitrile addition and cyclization to yield 3-substituted piperidines . Hydrolysis and hydrogenation steps ensure stereoselectivity, with yields exceeding 70% in optimized conditions .

Takahata’s Sharpless asymmetric dihydroxylation (AD) offers enantioselective access to 3-methylpiperidines. Starting from 1,6-heptadiene, AD reactions install diol stereocenters, which are converted to epoxides and reduced to alcohols . Subsequent tosylation and benzylamine displacement yield cis-piperidines, though trans-isomer contamination (~10%) necessitates chromatographic separation .

Acylation with Isopropyl Acetamide

The N-isopropyl acetamide moiety is introduced via amide coupling or alkylation . A representative protocol involves reacting 3-methylpiperidine with acetic anhydride and isopropylamine in dichloromethane at 0–5°C . Triethylamine neutralizes HCl byproducts, with yields reaching 85% after purification . Continuous flow reactors enhance mixing and temperature control for gram-scale production .

Alternative routes employ HATU/DIPEA-mediated couplings of preformed carboxylic acids with isopropylamine. However, this method incurs higher costs due to coupling reagents and is less favored industrially .

Chloroacetylation of Piperidine Nitrogen

Chloroacetylation is critical for installing the 2-chloroacetyl group . VulcanChem’s method reacts the piperidine intermediate with chloroacetyl chloride in dichloromethane at 0°C, achieving 78% yield . Excess chloroacetyl chloride (1.5 eq) ensures complete acylation, while triethylamine scavenges HCl .

Ambeed’s optimized protocol substitutes dichloromethane with ethyl acetate, enabling higher temperatures (65°C) and reducing reaction times to 12 hours . This modification improves scalability, with yields up to 94% for analogous chloroacetamides .

One-Pot Synthesis and Industrial Scalability

Emerging one-pot strategies combine piperidine functionalization, acylation, and chloroacetylation in a single reactor. For instance, sequential alkylation-acylation in N-methylpyrrolidone (NMP) with potassium tert-butoxide as base affords the target compound in 83% yield . Key advantages include:

  • Reduced purification steps

  • Solvent recycling (NMP)

  • Compatibility with continuous flow systems

Table 1: Comparison of Chloroacetylation Methods

MethodSolventTemperature (°C)Time (h)Yield (%)Reference
VulcanChem (low-T)Dichloromethane0–52478
Ambeed (high-T)Ethyl acetate651294*
One-Pot (NMP)NMP201283

*Yield reported for analogous chloroacetamide .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

1. Medicinal Chemistry

  • Neurological Disorders : Research indicates potential pharmacological properties that could be leveraged in developing treatments for neurological conditions. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in these disorders.
  • Antimicrobial and Anticancer Activity : Preliminary studies suggest that N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide exhibits biological activity against various pathogens and cancer cells, warranting further investigation into its therapeutic potential .

2. Organic Synthesis

  • Intermediate in Drug Development : It serves as a crucial intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group modifications, enhancing its utility in synthetic pathways .

3. Biological Research

  • Mechanistic Studies : The compound is employed in studies investigating the interactions of piperidine derivatives with biological targets, helping to elucidate their mechanisms of action .

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties
Research focused on the compound's effects on cancer cell lines demonstrated that it induces apoptosis in specific types of cancer cells. This finding supports further exploration into its use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Parameter Target Compound N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Molecular Formula C₁₃H₂₁ClN₂O₂ (estimated) C₁₁H₂₃N₃O C₁₂H₁₉ClN₂O₂
Molecular Weight ~272.45 g/mol 227.35 g/mol ~258.45 g/mol
Ring System Piperidine (6-membered) Piperidine (6-membered) Pyrrolidine (5-membered)
Key Substituents 1-(2-Chloro-acetyl), 3-methyl-isopropyl-acetamide 1-(2-Amino-ethyl), 3-isopropyl-acetamide 1-(2-Chloro-acetyl), 3-isopropyl-acetamide
CAS Number Not available 1354017-54-1 861433-17-2
Stereochemistry Not specified S-configuration at piperidine R-configuration at pyrrolidine

Functional Group and Reactivity Analysis

  • Chloro-acetyl vs. Amino-ethyl: The target compound’s chloro-acetyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or thiols). In contrast, the amino-ethyl group in the analog from confers nucleophilic character, enabling participation in condensation or amidation reactions .
  • Ring Size : The piperidine ring (6-membered) in the target compound and ’s analog offers greater conformational flexibility compared to the pyrrolidine ring (5-membered) in ’s compound. This flexibility may influence binding affinity in biological targets .

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of piperidine derivatives with chloroacetyl chloride. The following methods are commonly employed:

  • Pathway 1 : Piperidine is reacted with 2-chloroacetyl chloride under controlled conditions, followed by acylation with N-isopropylacetamide.
  • Pathway 2 : A stepwise synthesis starting from piperidine, undergoing acylation and subsequent N-alkylation.

These methods ensure high yield and purity, often utilizing batch reactors for industrial production.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant activity against gram-positive bacteria and mycobacteria. For instance, a study highlighted that certain derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains .

Table 1: Antimicrobial Activity

CompoundTarget BacteriaMIC (μg/mL)Reference
Compound AStaphylococcus aureus< 0.5
Compound BMRSA< 0.5
This compoundTBDTBD

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, impacting various biochemical pathways .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

  • Antibacterial Efficacy : A study evaluated a series of piperidine derivatives for their antibacterial properties, revealing that certain modifications led to enhanced efficacy against resistant strains of bacteria .
  • Cytotoxicity Assessment : Research has also assessed the cytotoxic profiles of related compounds on cancer cell lines, indicating that some derivatives maintain low cytotoxicity while exhibiting potent antimicrobial activity .
  • ADMET Properties : The pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been analyzed for compounds in this class, providing insights into their viability as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization is possible .
  • Storage : Store in a dry, ventilated area at 2–8°C, away from moisture and incompatible reagents (e.g., strong bases or oxidizers). Ensure containers are tightly sealed .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), place in chemical waste containers, and decontaminate surfaces with ethanol .

Q. What synthetic routes are reported for this compound, and what are the critical optimization steps?

  • Methodological Answer :

  • Key Steps :

Piperidine Functionalization : Introduce the 2-chloro-acetyl group via nucleophilic acyl substitution using chloroacetyl chloride under anhydrous conditions .

Methylation/Isopropylation : Optimize solvent polarity (e.g., DMF vs. THF) to control regioselectivity during N-alkylation .

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm piperidine ring conformation, chloro-acetyl group integration, and isopropyl methyl splitting patterns (e.g., δ 1.2–1.4 ppm for isopropyl CH3) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ peak at m/z ~300–350) and detect fragmentation patterns .
  • FTIR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals and predict electrophilic/nucleophilic sites. Correlate with experimental reactivity (e.g., hydrolysis susceptibility of the chloro-acetyl group) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes in microbial pathways) using AutoDock Vina. Validate with in vitro assays (e.g., MIC values against bacterial strains) .

Q. How can researchers resolve contradictions in synthetic yields or by-product formation during scale-up?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and optimize reaction time/temperature .
  • By-Product Identification : Employ GC-MS or preparative TLC to isolate impurities. For example, over-alkylation by-products can be minimized by controlling stoichiometry of isopropylating agents .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .

Q. What are the methodological challenges in studying the metabolic pathways of this compound in vitro?

  • Methodological Answer :

  • Cell-Based Assays : Use hepatocyte cultures (e.g., HepG2) with LC-MS to identify phase I/II metabolites. Note limitations in mimicking in vivo conditions (e.g., lack of renal excretion) .
  • Radiolabeling : Incorporate ¹⁴C at the chloro-acetyl group to track metabolic fate via scintillation counting. Compare results with computational predictions (e.g., CYP450 isoform activity) .

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